molecular formula C16H12ClNO B1593004 6-(Benzyloxy)-4-chloroquinoline CAS No. 863786-01-0

6-(Benzyloxy)-4-chloroquinoline

Cat. No. B1593004
M. Wt: 269.72 g/mol
InChI Key: QKGSLISFAMSFDB-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s appearance (solid, liquid, color, etc.) and any distinctive odor.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other substances, and stability.


Scientific Research Applications

Antimicrobial Activity

  • Scientific Field: Pharmaceutical and Medicinal Chemistry .
  • Application Summary: Chalcones derivatives, which include compounds similar to 6-(Benzyloxy)-4-chloroquinoline, have been synthesized and screened for antimicrobial activity .
  • Methods of Application: These compounds were synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
  • Results: The synthesized compounds were found to have antimicrobial activity .

Transition Metal Complexes

  • Scientific Field: Inorganic Chemistry .
  • Application Summary: Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde have been synthesized and studied .
  • Methods of Application: The complexes were synthesized by four Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
  • Results: The synthesized metal(II) complexes were found to have potent in vitro antioxidant activity and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands .

Liquid Crystal Materials

  • Scientific Field: Material Science .
  • Application Summary: The effect of the terminal benzyloxy group on the mesomorphic properties of liquid crystalline materials developed from rod-like Schiff base has been described .
  • Methods of Application: A novel Schiff base liquid crystal family, specifically new series of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, were prepared and investigated in detail .
  • Results: The study provided detailed insights into the mesomorphic properties of these liquid crystalline materials .

Biocatalyst Immobilization

  • Scientific Field: Biotechnology .
  • Application Summary: Biocatalyst immobilization is a technique used in industry to improve the efficiency of biocatalysts . A compound similar to 6-(Benzyloxy)-4-chloroquinoline, ethyl-6-(benzyloxy)-3,5-dioxohexanoate, was used in an aqueous-organic biphasic system to enhance the efficiency of a specific enzyme .
  • Methods of Application: The enzyme was used in an aqueous-organic biphasic system, which resulted in more efficiency in the reduction of ethyl-6-(benzyloxy)-3,5-dioxohexanoate than the simple aqueous system .
  • Results: The biphasic system presented excellent stereo selectivity resulting in high yield .

Adenosine A1 Receptor Agonist

  • Scientific Field: Pharmacology .
  • Application Summary: N6-Cyclopentyladenosine (CPA) is a drug which acts as a selective adenosine A1 receptor agonist . It has mainly cardiovascular effects with only subtle alterations of behavior .
  • Methods of Application: CPA is widely used in scientific research into the adenosine receptors and has been used to derive a large family of derivatives .
  • Results: The use of CPA and its derivatives has helped in understanding the role of adenosine A1 receptors in various physiological processes .

Anti-Markovnikov Hydromethylation of Alkenes

  • Scientific Field: Organic Chemistry .
  • Application Summary: A catalytic protodeboronation of pinacol boronic esters has been developed, which allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .
  • Methods of Application: The protodeboronation was achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of oxidant .
  • Results: The hydromethylation sequence was applied to various substrates, and the protodeboronation was further used in the formal total synthesis of several natural products .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling and disposing of the compound.


Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications, further reactions, or investigations into its properties.


properties

IUPAC Name

4-chloro-6-phenylmethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-15-8-9-18-16-7-6-13(10-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGSLISFAMSFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=CN=C3C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630336
Record name 6-(Benzyloxy)-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Benzyloxy)-4-chloroquinoline

CAS RN

863786-01-0
Record name 6-(Benzyloxy)-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CG Wang, T Langer, PG Kamath, ZQ Gu… - Journal of medicinal …, 1995 - ACS Publications
Using computer-aided conformational analysis, based on molecular dynamics simulation, cluster analysis, and Monte Carlo techniques, we have designed and synthesized compounds …
Number of citations: 32 pubs.acs.org

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